An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. As a member of the benzothiazole class of compounds, it holds potential for a range of therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, predicted physicochemical characteristics, and spectral properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of key parameters such as solubility, and discusses a plausible synthesis route. A critical examination of its potential biological relevance is also presented, supported by a proposed signaling pathway diagram. The synthesis of this information aims to provide a robust foundation for future research and development involving this compound.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3] The introduction of a bromine atom and a piperidine ring to the benzothiazole core, as in the case of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, is a strategic chemical modification aimed at modulating its physicochemical and pharmacokinetic properties, and potentially enhancing its biological activity. A comprehensive understanding of these properties is paramount for optimizing its use in drug design, formulation, and development.
Molecular Identity and Structural Characteristics
A precise understanding of the molecular identity of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is fundamental for all subsequent research endeavors.
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-(piperidin-1-yl)-1,3-benzothiazole |
| CAS Number | 863000-92-4[4] |
| Molecular Formula | C₁₂H₁₃BrN₂S |
| Molecular Weight | 297.22 g/mol |
| Canonical SMILES | C1CCN(CC1)C2=NC3=C(S2)C(=CC=C3)Br |
Predicted Physicochemical Properties: A Quantitative Overview
In the absence of extensive experimental data in the public domain, a suite of well-regarded computational tools have been employed to predict the key physicochemical properties of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole. These predicted values offer valuable guidance for experimental design and hypothesis generation.[2][5]
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 105-115 °C | Influences formulation, stability, and purification strategies. |
| Boiling Point | 405.3 ± 40.0 °C at 760 mmHg | Indicates volatility and is a key parameter for purification by distillation. |
| logP (Octanol-Water Partition Coefficient) | 4.35 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[6] |
| Aqueous Solubility (logS) | -4.5 (corresponding to ~3.16 mg/L) | Critical for bioavailability and formulation of orally administered drugs.[6] |
| pKa (most basic) | 5.25 (predicted for the piperidine nitrogen) | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | 28.17 Ų | Influences membrane permeability and interactions with biological targets. |
| Number of Hydrogen Bond Donors | 0 | A factor in Lipinski's Rule of Five for oral bioavailability. |
| Number of Hydrogen Bond Acceptors | 2 | A factor in Lipinski's Rule of Five for oral bioavailability. |
| Number of Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |
Spectral Analysis: Elucidating the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system, with their chemical shifts and coupling patterns influenced by the bromine substituent. The piperidine ring will exhibit aliphatic proton signals, likely in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzothiazole core and the piperidine ring. The carbon attached to the bromine will show a characteristic chemical shift, and the quaternary carbon of the C=N bond in the thiazole ring will also be identifiable.[4][8]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule. For 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M and M+2).[9][10] The protonated molecular ion [M+H]⁺ would be observed around m/z 297 and 299.
Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
The "shake-flask" method remains the gold standard for determining the thermodynamic solubility of a compound.[1][6][11][12] The following protocol is a robust, self-validating system for quantifying the aqueous solubility of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole.
Objective
To determine the equilibrium solubility of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole in a buffered aqueous solution at a physiologically relevant temperature (e.g., 37 °C).
Materials
-
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution preparation and HPLC mobile phase
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole to a series of glass vials containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Seal the vials tightly to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled orbital shaker set to 37 °C and agitate at a constant speed (e.g., 300 RPM) for 24-48 hours to ensure equilibrium is reached.[11]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, avoiding disturbance of the solid material.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis by HPLC:
-
Prepare a standard calibration curve by dissolving a known mass of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole in a suitable organic solvent to create a stock solution, from which a series of dilutions are made.
-
Inject the filtered sample and the standards onto the HPLC system.
-
Quantify the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Interpretation:
-
The concentration determined by HPLC represents the thermodynamic solubility of the compound in PBS at 37 °C.
-
Experimental Workflow Diagram
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole have not been extensively reported, a structurally related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has been shown to inhibit Na⁺/K⁺-ATPase and Ras oncogene activity in cancer cells.[13] This provides a compelling rationale for investigating the potential of the title compound as an anticancer agent.
The Na⁺/K⁺-ATPase is not only an ion pump but also a signal transducer that can activate intracellular signaling cascades, including the Ras/Raf/MEK/ERK pathway, upon binding of certain ligands.[14][15] Inhibition of this signaling function can have profound effects on cell growth, proliferation, and survival.
Proposed Signaling Pathway
The following diagram illustrates the potential mechanism by which 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole could exert its anticancer effects through the inhibition of the Na⁺/K⁺-ATPase-mediated Ras signaling pathway.
Caption: Proposed inhibition of the Na+/K+-ATPase-Ras signaling pathway.
Synthesis Protocol: A Plausible Route
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[3][13][16] A plausible and efficient method for the synthesis of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is outlined below, based on the condensation of a substituted 2-aminothiophenol with a suitable reagent to introduce the piperidine moiety. A common approach involves the reaction of 2-amino-3-bromothiophenol with a piperidine-containing electrophile or the direct amination of a 2-halo-4-bromobenzothiazole.[17]
General Synthetic Scheme
Caption: A generalized synthetic pathway for 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole.
Detailed Experimental Procedure (Hypothetical)
This protocol is a representative example and may require optimization.
-
Step 1: Synthesis of 2-amino-3-bromothiophenol. (This starting material can be synthesized from 2-amino-3-bromobenzoic acid through a multi-step process involving diazotization and subsequent reaction with a sulfur source).
-
Step 2: Condensation and Cyclization.
-
To a solution of 2-amino-3-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF, add piperidine-1-carbonitrile (1.1 equivalents) and a catalytic amount of a base (e.g., triethylamine).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole.
-
Conclusion
4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is a compound with significant potential in the field of drug discovery, stemming from the well-established biological importance of the benzothiazole scaffold. This technical guide has provided a comprehensive overview of its molecular identity, predicted physicochemical properties, and expected spectral characteristics. The detailed experimental protocol for solubility determination and the plausible synthesis route offer practical guidance for researchers. The proposed link to the inhibition of the Na⁺/K⁺-ATPase-Ras signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent. Further experimental validation of the predicted properties and biological activities is warranted and will undoubtedly contribute to a deeper understanding of this promising molecule.
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